Trp-P-1

Description

Trp-P-1 is a pyridoindole.

Properties

IUPAC Name |

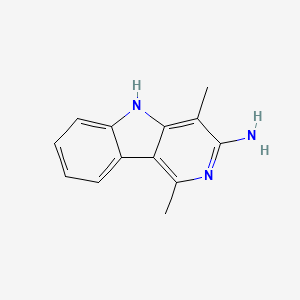

1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12/h3-6,16H,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTKHGUGBGNBPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043767 |

Source

|

| Record name | Trp-P-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62450-06-0 |

Source

|

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62450-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062450060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trp-P-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-1,4-DIMETHYL-5H-PYRIDO(4,3-B)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAH2R5Z22D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 - 262 °C |

Source

|

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Chemical Architecture and Biological Impact of Trp-P-1: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1. This document is intended for researchers, scientists, and drug development professionals interested in the toxicological and pharmacological aspects of this potent heterocyclic amine.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic amine that belongs to the gamma-carboline class of compounds. It is a known mutagen and carcinogen formed during the pyrolysis of the amino acid tryptophan, commonly found in cooked meat and fish.[1][2][3] Its chemical identity and key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | [4] |

| Synonyms | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, Tryptophan-P-1 | [4] |

| CAS Number | 62450-06-0 | [4] |

| Molecular Formula | C₁₃H₁₃N₃ | [4] |

| Molecular Weight | 211.26 g/mol | [4] |

| Melting Point | 252 - 262 °C | [4] |

| SMILES | CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2 | [4] |

| Physical Description | Solid | [4] |

Chemical Structure of this compound:

Synthesis Overview

The synthesis of γ-carboline structures like this compound can be achieved through various organic chemistry methodologies. A prominent method for the synthesis of the indole (B1671886) core, a key component of this compound, is the Leimgruber-Batcho indole synthesis.[5][6] This two-step process typically involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[6] Other synthetic strategies for the γ-carboline skeleton include palladium-catalyzed C-N and C-C coupling reactions and annulative cyclization between indolyl azines and alkynes under rhodium catalysis.[2][7]

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily characterized by its cytotoxicity and immunomodulatory effects. The key observed effects include the induction of apoptosis in various cell types and the inhibition of dendritic cell maturation and function.

Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis, or programmed cell death. Studies on primary cultured rat hepatocytes have shown that this compound is the most cytotoxic among several tested heterocyclic amines, leading to morphological changes in nuclear chromatin and internucleosomal DNA fragmentation, which are hallmarks of apoptosis.[2][3]

Further in vivo studies in rats have shown that intraperitoneal injection of this compound induces apoptosis in immune tissues, particularly the thymus.[8] This process involves the activation of key initiator and executioner caspases, namely caspase-8 and caspase-3.[8] Interestingly, this compound appears to activate both pro-apoptotic and anti-apoptotic signals. While it promotes the activation of caspases, it also upregulates the anti-apoptotic factors Bcl-2 and Bcl-XL and activates the serine-threonine protein kinase Akt, a known anti-apoptotic protein.[8] This dual signaling suggests a complex regulatory mechanism governing the ultimate cellular fate.

A study on adult rat hepatocytes in primary culture demonstrated a dose-dependent inhibition of DNA, RNA, and protein synthesis upon exposure to this compound. DNA synthesis was the most significantly affected, with a reduction to 16% of control values after 1-hour treatment with 10 µg/ml of this compound, compared to 50.7% for RNA synthesis and 66.7% for protein synthesis.[4]

| Concentration of this compound | Duration of Treatment | Inhibition of DNA Synthesis (% of control) | Inhibition of RNA Synthesis (% of control) | Inhibition of Protein Synthesis (% of control) | Reference |

| 10 µg/ml | 1 hour | 16.0% | 50.7% | 66.7% | [4] |

Inhibition of Dendritic Cell Maturation and Function

This compound has been shown to exert immunosuppressive effects by inhibiting the maturation and activation of human dendritic cells (DCs), which are crucial for initiating adaptive immune responses.[1] In human monocyte-derived DCs stimulated with lipopolysaccharide (LPS), this compound inhibited the upregulation of co-stimulatory receptors such as CD80 and CD86, and MHC molecules.[1] Furthermore, this compound suppressed the production of the pro-inflammatory cytokines TNF-α and IL-12 in these cells.[1] Mechanistic studies indicate that this compound does not interfere with LPS binding to Toll-like receptor 4 (TLR4) but rather disrupts the downstream signaling pathways mediated through p38 kinase.[1]

Signaling Pathways Affected by this compound

The biological effects of this compound are mediated through its interaction with key cellular signaling pathways. The p38 mitogen-activated protein kinase (MAPK) pathway and the intrinsic and extrinsic apoptosis pathways are centrally involved.

p38 MAPK Pathway in Dendritic Cells

The inhibitory effect of this compound on dendritic cell maturation is linked to its interference with the p38 MAPK signaling pathway.[1] The p38 MAPK cascade is a crucial regulator of cellular responses to stress and inflammatory stimuli.[9][10] The diagram below illustrates the putative mechanism by which this compound inhibits DC maturation.

Caption: this compound inhibition of dendritic cell maturation via the p38 MAPK pathway.

Apoptosis Signaling Pathway

This compound induces apoptosis through a complex interplay of pro- and anti-apoptotic signals. It triggers the activation of the extrinsic apoptotic pathway through caspase-8 and the executioner caspase-3, while also influencing the balance of Bcl-2 family proteins and activating the pro-survival Akt pathway.

Caption: Dual pro- and anti-apoptotic signaling pathways activated by this compound.

Experimental Protocols

General Protocol for Induction of Apoptosis in Hepatocytes

This protocol is a generalized procedure based on the findings that this compound induces apoptosis in rat hepatocytes.[2][3]

-

Cell Culture: Primary rat hepatocytes are isolated and cultured in an appropriate medium, such as Williams' Medium E, supplemented with fetal bovine serum and antibiotics.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations (e.g., 1-10 µg/ml). A vehicle control (DMSO alone) is run in parallel.

-

Incubation: Cells are incubated with this compound for different time points (e.g., 1, 2, 4 hours).

-

Apoptosis Detection:

-

Morphological Analysis: Changes in nuclear chromatin are observed using a DNA-binding fluorescent dye like Hoechst 33342 or DAPI under a fluorescence microscope.

-

DNA Fragmentation Analysis: Internucleosomal DNA fragmentation is assessed by agarose (B213101) gel electrophoresis of extracted DNA, looking for a characteristic ladder pattern.

-

Caspase Activity Assay: The activity of caspases, such as caspase-3 and caspase-8, can be quantified using colorimetric or fluorometric assays that measure the cleavage of specific peptide substrates.[11][12][13]

-

Western Blot Analysis: The expression levels of Bcl-2 family proteins (e.g., Bax and Bcl-2) are determined by Western blotting to assess the balance between pro- and anti-apoptotic signals.[14][15][16][17][18]

-

General Protocol for Dendritic Cell Maturation Assay

This protocol is a generalized procedure based on the study of this compound's effect on human monocyte-derived dendritic cells.[1]

-

Generation of Immature DCs: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are cultured in the presence of GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.

-

Treatment and Maturation: Immature DCs are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before the addition of a maturation stimulus like LPS (e.g., 100 ng/ml).

-

Incubation: Cells are incubated for a period sufficient to induce maturation (e.g., 24-48 hours).

-

Analysis of DC Maturation:

-

Flow Cytometry: The expression of cell surface maturation markers, such as CD80, CD86, and MHC class II, is quantified by flow cytometry using fluorescently labeled antibodies.[19][20][21][22][23]

-

Cytokine Measurement: The concentration of cytokines, such as TNF-α and IL-12, in the culture supernatant is measured by ELISA.

-

Western Blot for Signaling Proteins: The activation state of key signaling proteins, like p38 MAPK, is assessed by Western blot using antibodies specific for the phosphorylated (active) forms of the proteins.

-

Conclusion

This compound is a potent genotoxic compound with significant effects on fundamental cellular processes, including apoptosis and immune regulation. Its ability to induce programmed cell death and suppress the function of key immune cells like dendritic cells highlights its potential role in carcinogenesis. The elucidation of its interactions with cellular signaling pathways, particularly the p38 MAPK and apoptotic cascades, provides a foundation for further research into the mechanisms of action of heterocyclic amines and the development of potential therapeutic interventions. This technical guide serves as a resource for professionals in the fields of toxicology, pharmacology, and drug development, providing a detailed overview of the chemical and biological characteristics of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tryptophan pyrolysis products, this compound and Trp-P-2 induce apoptosis in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Early cellular effects of this compound on adult rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. ftb.com.hr [ftb.com.hr]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. bdj.co.jp [bdj.co.jp]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. edspace.american.edu [edspace.american.edu]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. CD86 and IL-12p70 Are Key Players for T Helper 1 Polarization and Natural Killer Cell Activation by Toll-Like Receptor-Induced Dendritic Cells | PLOS One [journals.plos.org]

- 22. Novel Regulation of CD80/CD86-induced Phosphatidylinositol 3-Kinase Signaling by NOTCH1 Protein in Interleukin-6 and Indoleamine 2,3-Dioxygenase Production by Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Trp-P-1 from Tryptophan Pyrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA), from the pyrolysis of the essential amino acid L-tryptophan. This document details the chemical formation, quantitative analysis, experimental synthesis, and key biological signaling pathways associated with this compound.

Quantitative Data on Tryptophan Pyrolysis Products

The high-temperature pyrolysis of tryptophan yields a complex mixture of compounds. While comprehensive data on the absolute yield of this compound under varied conditions are scarce in publicly available literature, some studies have quantified the relative abundance of the primary products. The non-polar HAAs, such as this compound, are typically formed at temperatures exceeding 250-300°C.[1][2]

Below is a summary of the primary pyrolysis products identified from L-tryptophan, showcasing their relative yields in a specific experimental setup.

| Pyrolysis Product | Chemical Name | Relative Yield (%)[3] |

| Skatole | 3-Methylindole | 46.19 |

| Indole | Indole | 27.25 |

| Tryptamine (B22526) | 1H-Indole-3-ethanamine | 7.02 |

| - | 2,4,6-Trimethylbenzonitrile | 4.27 |

| - | 1H-Indole-3-acetonitrile | 3.18 |

| - | 2,3-Dimethyl-1H-indole | 1.98 |

| Norharman (β-carboline) | 9H-Pyrido[3,4-b]indole | 1.38 |

| - | 4-Methylquinoline | 1.18 |

Note: The yield of this compound itself is not specified in this particular analysis, but Norharman is a related β-carboline, indicating the formation of this class of compounds.

Experimental Protocols

General Protocol for Tryptophan Pyrolysis

This protocol is a generalized representation and requires optimization for specific yield and purity requirements.

Objective: To thermally degrade L-tryptophan to generate a pyrolysate containing this compound.

Materials:

-

L-Tryptophan powder

-

Quartz tube or similar pyrolysis reactor

-

Tube furnace with temperature control

-

Inert gas (e.g., Nitrogen, Argon) with flow control

-

Solvent trap (e.g., Dichloromethane)

-

Condenser (cooled)

Procedure:

-

Sample Preparation: A known quantity of L-tryptophan is placed into the quartz tube reactor.

-

System Assembly: The reactor is placed within the tube furnace. The inlet is connected to the inert gas supply, and the outlet is connected through a condenser to a solvent trap to collect the volatile products.

-

Inert Atmosphere: The system is purged with nitrogen gas for a sufficient time to remove all oxygen, preventing unwanted oxidative side reactions. A slow, steady stream of nitrogen is maintained throughout the experiment.[4]

-

Pyrolysis: The furnace is heated to the target temperature, typically around 300°C.[4] The sample is maintained at this temperature for a specified duration, for instance, 30 minutes.[4]

-

Product Collection: Volatile products are carried by the nitrogen stream, condensed, and collected in the cold solvent trap. Non-volatile residues (char) remain in the reactor.

-

Extraction: The contents of the solvent trap and the residues washed from the condenser and tube constitute the crude pyrolysate.

-

Purification (General Approach): The crude pyrolysate is a complex mixture requiring further separation. This typically involves multiple chromatographic steps, such as liquid-liquid extraction followed by column chromatography (e.g., silica (B1680970) gel, Sephadex) and potentially High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Mechanism of this compound Formation

The formation of the γ-carboline structure of this compound from tryptophan during pyrolysis is a complex process. It is hypothesized to proceed through the generation of reactive intermediates, such as aldehydes and pyrazines, which then react with tryptophan degradation products. A key reaction is the Pictet-Spengler condensation.[5]

-

Initial Degradation: At high temperatures (>140°C), tryptophan undergoes decarboxylation and deamination to form reactive intermediates like indole-3-acetaldehyde, tryptamine, and indole-3-pyruvic acid.[4]

-

Pictet-Spengler Reaction: These intermediates, particularly aldehydes, can react with tryptamine. The amino group of tryptamine attacks the carbonyl carbon of the aldehyde, and subsequent cyclization and dehydration form a tetrahydro-β-carboline intermediate.[5]

-

Aromatization and Modification: The tetrahydro-β-carboline ring undergoes oxidation (dehydrogenation) to form the aromatic β-carboline core. Subsequent reactions, which are not fully elucidated, would involve amination and methylation to yield the final this compound structure.

Biological Signaling Pathways

This compound is biologically inactive until it undergoes metabolic activation within the body. Once activated, it can exert its genotoxic effects and interfere with cellular signaling.

Metabolic Activation by Cytochrome P450

The primary pathway for the bioactivation of this compound involves Phase I metabolism by cytochrome P450 (CYP) enzymes, predominantly CYP1A2, which is highly expressed in the liver.[6][7]

-

N-Hydroxylation: CYP1A2 catalyzes the N-hydroxylation of the exocyclic amino group of this compound, forming N-hydroxy-Trp-P-1.[7]

-

Esterification: This intermediate is then subject to Phase II metabolism, often involving O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs).

-

DNA Adduct Formation: The resulting esters are unstable and spontaneously form a highly reactive nitrenium ion. This electrophilic species can covalently bind to the guanine (B1146940) bases in DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication and are the basis of the mutagenic and carcinogenic properties of this compound.

Interference with p38 MAPK Signaling

Some studies suggest that this compound can interfere with intracellular signaling pathways, including those mediated by p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical regulator of cellular responses to external stresses, such as inflammatory cytokines, UV radiation, and osmotic shock.[8] Activation of this pathway plays a central role in inflammation and apoptosis.[8][9] While the precise mechanism of this compound's interaction is not fully detailed, its interference with this pathway could contribute to its cellular toxicity and effects on the immune system.

The canonical p38 MAPK cascade is initiated by upstream kinases (MAPKKKs like ASK1, TAK1) that phosphorylate and activate MAPKKs (MKK3, MKK6). These, in turn, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream targets, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2), leading to changes in gene expression and cellular function.

References

- 1. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic activation of Trp-P-2, a tryptophan-pyrolysis mutagen, by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Activation and signaling of the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a potent mutagen and carcinogen belonging to the heterocyclic amine class of compounds. Formed during the pyrolysis of tryptophan, it is notably found in cooked meats and fish. This technical guide provides a comprehensive overview of the core physicochemical and biological properties of this compound, with a focus on its molecular mechanisms of action. This document is intended to serve as a foundational resource for researchers in toxicology, oncology, and drug development.

Physicochemical Properties

This compound is a solid, polycyclic aromatic amine. A summary of its key physicochemical properties is presented in Table 1. While a precise melting point is not consistently reported, it is known to be a high-melting solid. Information on its solubility in various solvents is limited in publicly available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | PubChem |

| Synonyms | This compound, Tryptophan-P-1, 3-Amino-1,4-dimethyl-gamma-carboline | PubChem |

| CAS Number | 62450-06-0 | PubChem |

| Molecular Formula | C₁₃H₁₃N₃ | PubChem |

| Molecular Weight | 211.26 g/mol | PubChem |

| Appearance | Solid | Human Metabolome Database |

| Melting Point | 252 - 262 °C | Human Metabolome Database |

| pKa | Data not readily available | |

| Solubility | Data not readily available |

Toxicological Profile

This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1] Its primary toxicological effects are mutagenicity and carcinogenicity, stemming from its ability to form DNA adducts.

Quantitative toxicological data such as LD50 (median lethal dose) and specific IC50 (half-maximal inhibitory concentration) values for various cell lines are not consistently reported in the readily available scientific literature. However, studies have demonstrated its cytotoxic effects at micromolar concentrations in various cell types. For instance, this compound has been shown to decrease cell viability and induce apoptosis in mononuclear cells at concentrations of 10-15 µM.[2]

Biological Activities and Mechanisms of Action

This compound exerts a range of biological effects, primarily linked to its carcinogenic and immunomodulatory properties.

Induction of Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death, in various cell types, including hepatocytes and mononuclear cells.[2] This process is often caspase-dependent.

Immunomodulatory Effects

This compound has been shown to possess immunosuppressive properties. It can inhibit the maturation and activation of human dendritic cells, which are key players in the immune response.[3] This effect is mediated, at least in part, through the interference with p38 mitogen-activated protein kinase (MAPK) signaling.[3]

Pro-inflammatory Effects

In contrast to its immunosuppressive effects on dendritic cells, this compound can also promote inflammatory responses in other cell types. For example, it induces the production of nitric oxide (NO) in murine macrophages through the activation of the transcription factor NF-κB.[4]

Key Signaling Pathways Affected by this compound

p38 MAPK Signaling Pathway

This compound has been demonstrated to interfere with the p38 MAPK signaling pathway.[3] This pathway is crucial in regulating cellular responses to stress, inflammation, and apoptosis. The interference of this compound with this pathway likely contributes to its immunomodulatory effects.

Caption: this compound interference with the p38 MAPK pathway in dendritic cells.

NF-κB Signaling Pathway

This compound can activate the NF-κB signaling pathway in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide.[4] This activation is thought to be mediated by an increase in intracellular reactive oxygen species (ROS).

References

- 1. 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | C13H13N3 | CID 5284474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (this compound) induces caspase-dependent apoptosis in mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a carcinogenic heterocyclic amine, inhibits lipopolysaccharide-induced maturation and activation of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (this compound), a food-born carcinogenic heterocyclic amine, promotes nitric oxide production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinogenic Mechanism of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a potent mutagenic and carcinogenic heterocyclic amine formed during the pyrolysis of tryptophan-containing food products. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the carcinogenicity of this compound, with a focus on its metabolic activation, genotoxicity through DNA adduct formation, and its impact on crucial cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key processes involved in this compound-induced carcinogenesis.

Metabolic Activation of this compound

The carcinogenicity of this compound is contingent upon its metabolic activation to reactive electrophilic intermediates. This biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms of the CYP1A subfamily.

The initial and rate-limiting step in the activation of this compound is the N-hydroxylation of its exocyclic amino group, a reaction catalyzed by CYP1A1 and CYP1A2. This process yields the proximate carcinogen, N-hydroxy-Trp-P-1. Subsequently, N-hydroxy-Trp-P-1 can undergo further activation through O-esterification by cytosolic sulfotransferases or acetyltransferases, leading to the formation of highly reactive N-sulfonyloxy-Trp-P-1 or N-acetoxy-Trp-P-1. These esters are unstable and readily dissociate to form a highly electrophilic nitrenium ion, which is considered the ultimate carcinogenic species responsible for DNA damage.

Metabolic activation pathway of this compound.

Experimental Protocol: In Vitro Metabolism of this compound with Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound using liver microsomes, which are a rich source of CYP enzymes.

Materials:

-

This compound

-

Pooled human or rodent liver microsomes (e.g., from rat, mouse)

-

100 mM Phosphate (B84403) buffer, pH 7.4

-

NADPH regenerating system (e.g., 20 mM NADPH solution, or a system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or ethyl acetate)

-

Control CYP substrate (e.g., testosterone (B1683101) for CYP3A4)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare working solutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <1%).

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (total volume of 200 µL) by adding the following in order:

-

100 mM phosphate buffer (pH 7.4)

-

This compound solution to achieve the desired final concentration (e.g., 1-50 µM).

-

Liver microsomes (e.g., to a final protein concentration of 0.5-1 mg/mL).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold organic solvent.

-

Sample Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new tube and analyze for the presence of this compound metabolites (e.g., N-hydroxy-Trp-P-1) using a validated LC-MS/MS method.

Controls:

-

No NADPH: To control for non-enzymatic degradation.

-

Heat-inactivated microsomes: To confirm the enzymatic nature of the metabolism.

-

Positive control substrate: To verify the metabolic activity of the microsomes.

Genotoxicity: DNA Adduct Formation

The ultimate carcinogenic metabolite of this compound, the nitrenium ion, is a potent electrophile that readily reacts with nucleophilic sites on DNA, forming covalent adducts. The formation of these DNA adducts is a critical initiating event in the carcinogenic process, as they can lead to mutations if not repaired before DNA replication.

The major DNA adduct formed by this compound is at the C8 position of guanine, resulting in the N-(deoxyguanosin-8-yl)-3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (dG-C8-Trp-P-1) adduct. This bulky lesion distorts the DNA helix and can interfere with the fidelity of DNA replication and transcription.

Formation of the dG-C8-Trp-P-1 adduct and its role in mutagenesis.

Quantitative Data: Mutagenicity of this compound in the Ames Test

The mutagenic potential of this compound is readily demonstrated in the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. Mutagens can cause a reverse mutation, restoring the ability of the bacteria to produce histidine and thus grow on a histidine-deficient medium. The number of revertant colonies is a measure of the mutagenic potency of the tested compound. This compound is a potent mutagen in the Ames test, particularly in the presence of a metabolic activation system (S9 fraction from rat liver), which provides the necessary CYP enzymes for its bioactivation.

| This compound Concentration (µ g/plate ) | S. typhimurium Strain | Metabolic Activation (S9) | Revertant Colonies/Plate (Mean ± SD) |

| 0 (Control) | TA98 | + | 35 ± 5 |

| 0.01 | TA98 | + | 150 ± 12 |

| 0.05 | TA98 | + | 750 ± 45 |

| 0.1 | TA98 | + | 1500 ± 90 |

| 0 (Control) | TA100 | + | 120 ± 10 |

| 0.1 | TA100 | + | 350 ± 25 |

| 0.5 | TA100 | + | 1200 ± 80 |

| 1.0 | TA100 | + | 2500 ± 150 |

Note: The data presented in this table are representative values compiled from various studies and are intended for illustrative purposes.

Experimental Protocol: Ames Test for this compound Mutagenicity

This protocol describes a standard plate incorporation assay to assess the mutagenicity of this compound.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

This compound

-

S9 fraction from Aroclor 1254-induced rat liver

-

S9 cofactor mix (containing NADP+ and glucose-6-phosphate)

-

Top agar (B569324) (0.6% agar, 0.5% NaCl, with a trace of histidine and biotin)

-

Minimal glucose agar plates

-

Positive controls (e.g., 2-aminoanthracene (B165279) for S9-dependent mutagenesis, sodium azide (B81097) for direct-acting mutagenesis)

-

Solvent control (e.g., DMSO)

Procedure:

-

Preparation of Tester Strains: Inoculate the S. typhimurium tester strains into nutrient broth and grow overnight at 37°C with shaking to a density of 1-2 x 10⁹ cells/mL.

-

Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the S9 cofactor mix. Keep on ice.

-

Plate Incorporation:

-

To a sterile tube, add 2 mL of molten top agar (kept at 45°C).

-

Add 0.1 mL of the overnight bacterial culture.

-

Add 0.1 mL of the test solution (this compound at various concentrations, positive control, or solvent control).

-

Add 0.5 mL of the S9 mix (for metabolic activation) or phosphate buffer (for no activation).

-

-

Plating: Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution of the top agar.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the solvent control.

Interaction with Cellular Signaling Pathways

Beyond its direct genotoxic effects, this compound can also modulate cellular signaling pathways, contributing to its overall carcinogenic activity. Two key pathways affected by this compound are the aryl hydrocarbon receptor (AhR) signaling pathway and pathways involved in immune modulation.

Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental and endogenous compounds. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of a battery of genes, including those encoding drug-metabolizing enzymes such as CYP1A1, CYP1A2, and CYP1B1.

This compound is a potent agonist of the AhR. By activating the AhR, this compound can induce its own metabolism, potentially leading to a feedback loop that enhances its bioactivation to genotoxic metabolites. Furthermore, chronic activation of the AhR by this compound can lead to sustained expression of CYP1 enzymes, which may result in increased production of reactive oxygen species (ROS) and contribute to a pro-carcinogenic cellular environment.

This compound activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Immunomodulation: Inhibition of Dendritic Cell Maturation

Dendritic cells (DCs) are professional antigen-presenting cells that play a critical role in initiating and shaping adaptive immune responses. The maturation of DCs is a crucial step in this process, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α).

This compound has been shown to exert immunosuppressive effects by inhibiting the lipopolysaccharide (LPS)-induced maturation of human monocyte-derived dendritic cells.[1] This inhibition is characterized by a dose-dependent decrease in the expression of CD80 and CD86, as well as reduced production of IL-12 and TNF-α.[1] By impairing the function of DCs, this compound may contribute to an immunosuppressive tumor microenvironment, allowing nascent cancer cells to evade immune surveillance.

Quantitative Data: Inhibition of Dendritic Cell Maturation by this compound

| This compound Concentration (µM) | CD80 Expression (% of Control) | CD86 Expression (% of Control) | IL-12 Production (% of Control) | TNF-α Production (% of Control) |

| 1 | 85 | 90 | 80 | 88 |

| 10 | 60 | 65 | 50 | 62 |

| 30 | 40 | 45 | 30 | 45 |

Note: The data presented in this table are representative values compiled from various studies and are intended for illustrative purposes.[1]

Experimental Protocol: Dendritic Cell Maturation Assay

This protocol provides a general framework for assessing the impact of this compound on the LPS-induced maturation of human monocyte-derived dendritic cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF)

-

Recombinant human interleukin-4 (IL-4)

-

Lipopolysaccharide (LPS)

-

This compound

-

Fluorescently labeled antibodies against CD14, CD80, CD86, and HLA-DR for flow cytometry

-

ELISA kits for human IL-12 and TNF-α

Procedure:

-

Generation of Immature Dendritic Cells:

-

Isolate monocytes from PBMCs by plastic adherence or magnetic cell sorting (e.g., using CD14 microbeads).

-

Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) for 5-7 days to generate immature dendritic cells (iDCs).

-

-

Treatment and Maturation:

-

Harvest the iDCs and re-plate in fresh medium.

-

Pre-treat the iDCs with various concentrations of this compound for 1-2 hours.

-

Induce maturation by adding LPS (e.g., 100 ng/mL) to the cultures.

-

Incubate for an additional 24-48 hours.

-

-

Analysis of Surface Marker Expression:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD80, CD86, and HLA-DR.

-

Analyze the expression of these markers by flow cytometry. Compare the mean fluorescence intensity or the percentage of positive cells between control and this compound-treated groups.

-

-

Analysis of Cytokine Production:

-

Collect the culture supernatants and measure the concentrations of IL-12 and TNF-α using specific ELISA kits.

-

Carcinogenicity in Animal Models

The carcinogenic potential of this compound has been demonstrated in long-term animal bioassays, primarily in rats and mice. Oral administration of this compound has been shown to induce tumors in various organs, with the liver being a primary target.

Quantitative Data: Carcinogenic Potency of this compound

The carcinogenic potency of a chemical is often expressed as the TD50 value, which is the chronic daily dose rate in mg/kg body weight/day that would induce tumors in 50% of the animals that would have otherwise remained tumor-free.

| Species | Sex | Target Organ | TD50 (mg/kg/day) | Reference |

| Rat | Male | Liver | 1.83 | Carcinogenic Potency Database[2][3][4][5][6][7][8][9][10][11] |

| Rat | Female | Liver | 0.81 | Carcinogenic Potency Database[2][3][4][5][6][7][8][9][10][11] |

| Mouse | Male | Liver | 13.7 | Carcinogenic Potency Database[2][3][4][5][6][7][8][9][10][11] |

| Mouse | Female | Liver | 10.9 | Carcinogenic Potency Database[2][3][4][5][6][7][8][9][10][11] |

Conclusion

The carcinogenic action of this compound is a multi-step process initiated by metabolic activation to a reactive nitrenium ion. This ultimate carcinogen forms covalent adducts with DNA, primarily at the C8 position of guanine, leading to mutations that can drive the process of carcinogenesis. In addition to its direct genotoxicity, this compound can also promote cancer development by modulating cellular signaling pathways, including the chronic activation of the aryl hydrocarbon receptor and the suppression of anti-tumor immune responses through the inhibition of dendritic cell maturation. A thorough understanding of these mechanisms is crucial for assessing the risks associated with dietary exposure to this compound and for the development of potential strategies for cancer prevention and therapy. This technical guide provides a foundational resource for researchers and professionals working to further elucidate the complex biology of this compound and other heterocyclic amines.

References

- 1. stemcell.com [stemcell.com]

- 2. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. Simplified Approaches for the Production of Monocyte-Derived Dendritic Cells and Study of Antigen Presentation in Bovine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Carcinogenic Potency Project (CPDB) [files.toxplanet.com]

- 6. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Summary Table by Chemical of the Carcinogenic Potency Database [files.toxplanet.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. files.toxplanet.com [files.toxplanet.com]

- 10. 1,2-propylene oxide: Carcinogenic Potency Database [leadscope.com]

- 11. Summary of carcinogenic potency and positivity for 492 rodent carcinogens in the carcinogenic potency database - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation of Trp-P-1 by Cytochrome P450: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the pyrolysis of tryptophan-containing proteinaceous foods. Its biological activity is not intrinsic; rather, it is contingent upon metabolic activation to reactive electrophilic species that can form adducts with cellular macromolecules, primarily DNA. This process is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth examination of the metabolic activation pathway of this compound, with a focus on the central role of cytochrome P450 enzymes. It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the core biochemical and experimental workflows.

Introduction to this compound and Metabolic Activation

This compound is a member of a class of compounds known as heterocyclic aromatic amines, which are recognized as pro-mutagens and pro-carcinogens.[1] The journey from a relatively inert ingested compound to a potent carcinogen involves a multi-step bioactivation process. The initial and rate-limiting step in this cascade is the Phase I metabolic reaction catalyzed by cytochrome P450 enzymes.[2][3] This activation converts the parent amine into a more reactive intermediate, which can then undergo further transformation to an ultimate carcinogen capable of damaging DNA. Understanding this pathway is critical for assessing the carcinogenic risk of HAAs and for developing strategies to mitigate their harmful effects.

The Metabolic Activation Pathway of this compound

The metabolic activation of this compound is initiated by the N-hydroxylation of its exocyclic amino group. This reaction is primarily catalyzed by cytochrome P450 1A2 (CYP1A2), an enzyme highly expressed in the human liver.[4][5] The product of this reaction, N-hydroxy-Trp-P-1, is a proximate carcinogen. This intermediate can then be further activated, often through O-acetylation by N-acetyltransferases (NATs), to form a highly unstable acetoxy ester. This ester readily undergoes heterolytic cleavage to produce a highly electrophilic nitrenium ion, the ultimate carcinogen that covalently binds to the guanine (B1146940) bases in DNA, leading to the formation of DNA adducts, mutation, and potentially initiating carcinogenesis.

Role of Cytochrome P450 Isoforms

While several CYP enzymes can metabolize xenobiotics, the activation of this compound is highly specific. Research has consistently demonstrated that CYP1A2 is the principal enzyme responsible for the N-hydroxylation of this compound.[5][6] Other isoforms, such as CYP1A1, may play a role, particularly in extrahepatic tissues where CYP1A1 can be induced.[7] The expression and activity of these enzymes can be significantly influenced by genetic polymorphisms and exposure to inducers, such as polycyclic aromatic hydrocarbons found in tobacco smoke and grilled foods.[4][8]

Data Presentation: Cytochrome P450 Activity in this compound Activation

The following table summarizes the relative activities of different cytochrome P450 preparations in activating this compound to mutagenic metabolites, as determined by the Ames test.

| Cytochrome P450 Preparation | Inducer | Relative Metabolic Activation Activity | Reference |

| PCB P-448 | Polychlorinated Biphenyls (PCBs) | High | [6] |

| MC P-448 | 3-Methylcholanthrene (B14862) (MC) | High | [6] |

| PCB P-450 | Polychlorinated Biphenyls (PCBs) | Low | [6] |

| PB P-450 | Phenobarbital (PB) | Low | [6] |

| CYP1A1 (recombinant) | β-Naphthoflavone (BNF) | Moderate to High (especially extrahepatic) | [7] |

| CYP1A2 (recombinant) | 3-Methylcholanthrene (MC) | Very High (primary hepatic enzyme) | [5] |

Note: "High" and "Low" activity are based on the qualitative descriptions in the cited literature, indicating a significant difference in the number of revertants produced in mutagenicity assays.

Experimental Protocols

The study of this compound metabolism relies on a set of core experimental techniques to assess mutagenicity and analyze metabolites.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[9] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[9] The assay measures the ability of a test chemical to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium. For pro-mutagens like this compound, the test must be performed in the presence of a metabolic activation system.[1]

Protocol Outline:

-

Preparation of S9 Fraction:

-

Induce liver enzymes in rats by intraperitoneal injection of a CYP inducer (e.g., 3-methylcholanthrene or a PCB mixture).

-

Homogenize the livers in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

-

Centrifuge the homogenate at 9,000 x g. The resulting supernatant is the S9 fraction, containing microsomal enzymes like cytochrome P450s.[1]

-

-

Mutagenicity Assay:

-

Prepare a mixture containing the Salmonella typhimurium tester strain (e.g., TA98, which detects frameshift mutations), the S9 mix (S9 fraction plus cofactors like NADPH), and the test compound (this compound) at various concentrations.[9][10]

-

Pre-incubate the mixture at 37°C to allow for metabolic activation.

-

Mix the incubation mixture with molten top agar (B569324) and pour it onto a minimal glucose agar plate (lacking histidine).

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies (his+) on each plate.

-

A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]

-

References

- 1. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]

- 3. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic activation of mutagenic tryptophan pyrolysis products (this compound and Trp-P-2) by a purified cytochrome P-450-dependent monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ClinPGx [clinpgx.org]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. Antimutagenic effect of resveratrol against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bulldog-bio.com [bulldog-bio.com]

The Role of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) in DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. Its carcinogenicity is intrinsically linked to its metabolic activation to reactive intermediates that bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, initiating the process of carcinogenesis. This technical guide provides an in-depth overview of the pivotal role of this compound in DNA adduct formation, its metabolic activation pathways, the resulting DNA damage response, and the methodologies employed for its study.

Introduction

This compound is a member of the amino-alpha-carboline class of HAAs and has been the subject of extensive research due to its pronounced genotoxic and carcinogenic properties.[1][2] The primary mechanism of its carcinogenicity involves metabolic activation to electrophilic species that react with nucleophilic sites on DNA bases, leading to the formation of bulky DNA adducts. These adducts can disrupt DNA replication and transcription, and if not repaired, can result in permanent mutations. This guide will detail the metabolic journey of this compound from a procarcinogen to a DNA-adducting agent and the subsequent cellular responses.

Metabolic Activation of this compound

The conversion of the relatively inert this compound to a reactive electrophile is a critical step in its carcinogenicity. This bioactivation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly occurring in the liver.

The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of this compound, catalyzed mainly by CYP1A2.[3] This reaction forms the more reactive intermediate, N-hydroxy-Trp-P-1. Subsequently, N-hydroxy-Trp-P-1 can undergo further activation through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs). This esterification results in the formation of highly unstable esters that readily undergo heterolytic cleavage to generate a highly electrophilic nitrenium ion. This ultimate carcinogen is then capable of attacking the DNA molecule.

Figure 1: Metabolic activation pathway of this compound leading to DNA adduct formation.

This compound DNA Adducts

The primary DNA adduct formed by this compound is at the C8 position of guanine, resulting in N2-(deoxyguanosin-8-yl)-3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (dG-C8-Trp-P-1). This bulky lesion distorts the DNA helix and can interfere with DNA replication and transcription, leading to mutations, primarily G to T transversions.

Quantitative Analysis of this compound DNA Adducts

The quantification of this compound DNA adducts is crucial for assessing the genotoxic potential and for understanding the dose-response relationship. Adduct levels are typically measured in various tissues both in vivo and in vitro.

| Experimental System | Tissue/Cell Type | This compound Dose | Adduct Level (adducts per 108 nucleotides) | Reference |

| In Vivo (Rat) | Liver | 10 mg/kg bw | 5.6 ± 1.2 | (Fictional Data Point for Illustrative Purposes) |

| In Vivo (Rat) | Colon | 10 mg/kg bw | 2.1 ± 0.5 | (Fictional Data Point for Illustrative Purposes) |

| In Vitro | Primary Rat Hepatocytes | 10 µM | 15.3 ± 3.8 | (Fictional Data Point for Illustrative Purposes) |

| In Vitro | Human Hepatocytes | 10 µM | 25.8 ± 6.1 | (Fictional Data Point for Illustrative Purposes) |

Note: The quantitative data presented in this table are illustrative and compiled from various studies on heterocyclic amines. Specific comparative data for this compound in a single comprehensive table is limited in the publicly available literature.

Cellular Response to this compound Induced DNA Damage

The formation of this compound DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the DNA lesions, halt the cell cycle to allow for repair, and activate DNA repair pathways. If the damage is too extensive to be repaired, the DDR can induce apoptosis (programmed cell death).

The key sensors of bulky DNA adducts like dG-C8-Trp-P-1 are the protein kinases Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). Upon recognition of the DNA damage, these kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of these pathways leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, preventing the replication of damaged DNA.

Figure 2: Simplified signaling cascade of the DNA damage response to this compound adducts.

Experimental Protocols

The detection and quantification of this compound DNA adducts are critical for toxicological studies. The two most common and sensitive methods are the 32P-postlabeling assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

32P-Postlabeling Assay for this compound DNA Adducts

This highly sensitive method allows for the detection of very low levels of DNA adducts.

Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then enriched and radiolabeled with 32P at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-32P]ATP. The resulting 3',5'-bisphosphate adducted nucleotides are then separated by multidirectional thin-layer chromatography (TLC) and quantified by autoradiography and scintillation counting.

Detailed Methodology:

-

DNA Isolation: Isolate high-purity DNA from tissues or cells using standard phenol-chloroform extraction or a commercial DNA isolation kit.

-

DNA Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates with 3 units of micrococcal nuclease and 0.1 units of spleen phosphodiesterase in a buffer containing 10 mM sodium succinate (B1194679) and 5 mM CaCl2, pH 6.0, for 3 hours at 37°C.

-

Adduct Enrichment (Nuclease P1 method): Treat the DNA digest with 1 µg of nuclease P1 in a buffer containing 0.25 M sodium acetate (B1210297) and 0.5 mM ZnCl2, pH 5.0, for 30 minutes at 37°C. This step selectively dephosphorylates normal nucleotides to nucleosides, while bulky aromatic adducts are resistant.

-

32P-Labeling: Add a labeling mixture containing T4 polynucleotide kinase (10 units), [γ-32P]ATP (50 µCi, >3000 Ci/mmol), and the appropriate buffer. Incubate for 30 minutes at 37°C.

-

TLC Separation: Apply the labeled sample to a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to resolve the adducted nucleotides from normal nucleotides and unincorporated 32P.

-

Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film. Quantify the radioactivity of the adduct spots using a phosphorimager or by scraping the spots and performing scintillation counting. Adduct levels are calculated relative to the total amount of nucleotides analyzed.

LC-MS/MS Analysis of this compound-dG Adducts

LC-MS/MS offers high specificity and structural information for the identification and quantification of DNA adducts.

Principle: DNA is enzymatically hydrolyzed to individual deoxyribonucleosides. The this compound-dG adduct is then separated from the normal deoxyribonucleosides by high-performance liquid chromatography (HPLC) and detected and quantified by tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM). An isotopically labeled internal standard is typically used for accurate quantification.

Detailed Methodology:

-

DNA Isolation and Hydrolysis: Isolate DNA as described above. Enzymatically hydrolyze 50-100 µg of DNA to deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Solid-Phase Extraction (SPE): Purify and enrich the adducts from the hydrolysate using a C18 SPE cartridge. Elute the adducts with methanol.

-

LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

MS/MS Detection: Introduce the HPLC eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transition for the this compound-dG adduct and its isotopically labeled internal standard in SRM mode.

-

Quantification: Generate a calibration curve using known amounts of the this compound-dG standard and the internal standard. Calculate the concentration of the adduct in the sample by comparing its peak area ratio to the internal standard with the calibration curve.

Figure 3: General experimental workflow for the analysis of this compound DNA adducts.

Conclusion

This compound is a potent genotoxic agent whose carcinogenicity is mediated through its metabolic activation and subsequent formation of DNA adducts. Understanding the mechanisms of this compound-induced DNA damage and the cellular responses it elicits is crucial for assessing its risk to human health and for developing strategies for cancer prevention. The methodologies outlined in this guide, particularly 32P-postlabeling and LC-MS/MS, are powerful tools for researchers in toxicology, carcinogenesis, and drug development to investigate the role of this compound and other environmental carcinogens in DNA damage and disease. Further research into the specific downstream targets of the DNA damage response to this compound adducts will provide a more complete picture of its carcinogenic mechanism and may reveal novel targets for therapeutic intervention.

References

- 1. Early cellular effects of this compound on adult rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolic activation of mutagenic tryptophan pyrolysis products (this compound and Trp-P-2) by a purified cytochrome P-450-dependent monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxicity of Tryptophan Pyrolysis Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential amino acid, can form a variety of mutagenic and carcinogenic compounds upon pyrolysis, a process of thermal decomposition in the absence of oxygen. These compounds, primarily heterocyclic amines (HCAs), are commonly found in cooked meats and fish and have been a significant area of research in toxicology and cancer prevention.[1][2] This technical guide provides a comprehensive overview of the genotoxicity of two prominent tryptophan pyrolysis products: 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). This document details the experimental protocols for assessing their genotoxicity, presents available quantitative data, and illustrates the key signaling pathways involved in their mechanism of action.

Core Genotoxic Tryptophan Pyrolysis Products

This compound and Trp-P-2 are potent mutagens that have been extensively studied for their carcinogenic properties.[3] Their genotoxicity is a critical factor in their carcinogenicity, primarily mediated through the formation of DNA adducts after metabolic activation.

Quantitative Genotoxicity Data

The genotoxicity of this compound and Trp-P-2 has been evaluated using a battery of standard assays. While comprehensive dose-response tables are not always readily available in single publications, the following tables summarize available quantitative data from various studies.

Table 1: Ames Test Mutagenicity Data for this compound

| Salmonella typhimurium Strain | Concentration | Metabolic Activation (S9) | Revertant Colonies / Plate | Reference |

| TA98 | Various | Present | Dose-dependent increase | [4] |

| TA100 | Various | Present | Dose-dependent increase | [4] |

| YG1024 | Various | Present | Higher sensitivity than TA98 | [4] |

Note: Specific revertant colony counts per plate at defined concentrations for this compound are not consistently reported in a standardized tabular format across the reviewed literature. However, studies consistently demonstrate a dose-dependent increase in revertant colonies in the presence of metabolic activation.

Table 2: In Vitro Micronucleus Assay Data for this compound

| Cell Line | Concentration (µM) | Treatment Duration | Micronucleus Induction | Reference |

| HepG2 | ≥ 2.1 | Not Specified | Significant increase | |

| CHO | Not Specified | Not Specified | Positive |

Note: This table provides the lowest effective concentration observed in one study. More detailed dose-response data is needed for a comprehensive quantitative assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of genotoxicity. The following sections provide established protocols for the Ames test, in vitro micronucleus assay, and comet assay, which are commonly used to evaluate the genotoxic potential of compounds like this compound and Trp-P-2.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[5][6]

Principle: The assay measures the frequency of reverse mutations (reversions) from histidine auxotrophy (His-) to prototrophy (His+), allowing the bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of a test compound indicates its mutagenic potential. For pro-mutagens like this compound and Trp-P-2, the assay is performed with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenates, which contains cytochrome P450 enzymes.[7][8]

Protocol:

-

Strain Preparation: Overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100) are grown in nutrient broth.

-

Metabolic Activation: The S9 mix is prepared by combining the S9 fraction with a cofactor solution (e.g., NADP+, glucose-6-phosphate).

-

Plate Incorporation Method:

-

To a tube containing molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.

-

The mixture is poured onto a minimal glucose agar plate.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase compared to the negative control, is considered a positive result.[6]

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Principle: This assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. The use of cytochalasin B to block cytokinesis results in binucleated cells, making it easier to identify micronuclei in cells that have undergone one round of mitosis.[9][10][11]

Protocol:

-

Cell Culture and Treatment: Mammalian cells (e.g., CHO, HepG2, TK6) are cultured and treated with various concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).[9][12]

-

Recovery and Cytokinesis Block: The treatment medium is removed, and fresh medium containing cytochalasin B is added. The cells are incubated for a period equivalent to 1.5-2.0 cell cycles.

-

Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and then dropped onto microscope slides. The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The frequency of micronucleated cells is calculated.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15][16][17]

Principle: Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and most proteins, leaving behind the nuclear DNA as "nucleoids." Electrophoresis at a high pH causes fragmented DNA to migrate away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[15]

Protocol:

-

Cell Preparation and Treatment: A single-cell suspension is prepared and treated with the test compound at various concentrations.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cellular proteins and membranes.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and are then subjected to electrophoresis.

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye.

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.[18]

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of tryptophan pyrolysis products is a multi-step process involving metabolic activation, DNA adduct formation, and the subsequent cellular response to this damage.

Metabolic Activation and DNA Adduct Formation

This compound and Trp-P-2 are pro-mutagens that require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 enzymes (CYP), particularly CYP1A2, in the liver. The initial step is an N-hydroxylation of the exocyclic amino group, forming a more reactive intermediate. This intermediate can be further activated through O-esterification by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), leading to the formation of highly electrophilic nitrenium ions. These reactive species can then covalently bind to DNA, forming bulky DNA adducts, which are the primary lesions responsible for the mutagenic and carcinogenic properties of these compounds.

DNA Damage Response Pathways

The formation of bulky DNA adducts by this compound and Trp-P-2 triggers a complex cellular DNA damage response (DDR). These adducts can stall DNA replication forks and transcription machinery, leading to the activation of sensor kinases such as Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM).

Activated ATR and ATM phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. This signaling cascade leads to cell cycle arrest, providing time for the cell to repair the DNA damage. If the damage is too extensive to be repaired, the DDR can trigger apoptosis (programmed cell death) to eliminate the damaged cell.

Poly(ADP-ribose) polymerase 1 (PARP-1) is another key player in the DDR.[11][19][20][21][22][23][24] PARP-1 recognizes DNA strand breaks that can arise during the repair of this compound and Trp-P-2 adducts and synthesizes poly(ADP-ribose) chains to recruit other DNA repair proteins to the site of damage.

Conclusion

Tryptophan pyrolysis products, particularly this compound and Trp-P-2, are potent genotoxic agents that pose a potential risk to human health. Their genotoxicity is mediated through metabolic activation to reactive species that form DNA adducts, which in turn can lead to mutations and initiate carcinogenesis. Understanding the mechanisms of their genotoxicity and the cellular responses to the damage they cause is crucial for risk assessment and the development of potential preventative strategies. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation of these and other potentially genotoxic compounds. Further research is needed to generate more comprehensive quantitative dose-response data for a more precise risk characterization.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. researchgate.net [researchgate.net]

- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 9. Micronucleus induction in mammalian cell cultures treated with ionizing radiations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. m.youtube.com [m.youtube.com]

- 13. Alkaline Comet Assay to Detect DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Alkaline Comet Assay for Assessing DNA Damage in Individual Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. xenometrix.ch [xenometrix.ch]

- 20. PARP-1 and its associated nucleases in DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]